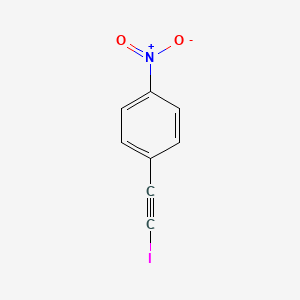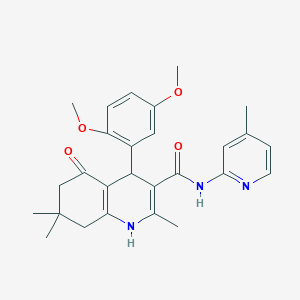
1-(Iodoethynyl)-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Iodoethynyl)-4-nitrobenzene is an organic compound characterized by the presence of an iodoethynyl group and a nitro group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Iodoethynyl)-4-nitrobenzene can be synthesized through the oxidative iodination of terminal alkynes. A common method involves the use of hypervalent-iodine reagents. For instance, a combination of tetrabutylammonium iodide and (diacetoxyiodo)benzene can be used to selectively generate 1-iodoalkynes . The reaction typically takes place in an organic solvent such as acetonitrile, and the mixture is stirred at room temperature for several hours.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Iodoethynyl)-4-nitrobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodoethynyl group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Coupling Reactions: The compound can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used.
Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) are commonly used.
Coupling Reactions: Palladium catalysts and copper co-catalysts are typically employed.
Major Products Formed:
Substitution Reactions: Products include azidoethynyl or cyanoethynyl derivatives.
Reduction Reactions: The major product is 1-(Iodoethynyl)-4-aminobenzene.
Coupling Reactions: Various substituted benzene derivatives can be formed.
Applications De Recherche Scientifique
1-(Iodoethynyl)-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Medicinal Chemistry: It may be explored for its potential biological activity and used in the design of new pharmaceuticals.
Mécanisme D'action
The mechanism by which 1-(Iodoethynyl)-4-nitrobenzene exerts its effects depends on the specific reaction or application. For instance, in substitution reactions, the iodoethynyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In reduction reactions, the nitro group undergoes a series of electron transfers to form an amino group.
Comparaison Avec Des Composés Similaires
1-(Iodoethynyl)-4-methylbenzene: Similar in structure but with a methyl group instead of a nitro group.
1-(Iodoethynyl)-4-chlorobenzene: Contains a chlorine atom instead of a nitro group.
1-(Iodoethynyl)-4-aminobenzene: The nitro group is reduced to an amino group.
Uniqueness: 1-(Iodoethynyl)-4-nitrobenzene is unique due to the presence of both an iodoethynyl group and a nitro group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and makes the compound valuable in various research fields.
Propriétés
Formule moléculaire |
C8H4INO2 |
|---|---|
Poids moléculaire |
273.03 g/mol |
Nom IUPAC |
1-(2-iodoethynyl)-4-nitrobenzene |
InChI |
InChI=1S/C8H4INO2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-4H |
Clé InChI |
XCLVVXLXBHROSM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#CI)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(7E)-2-[(2-chlorophenyl)methyl]-7-[(2-chlorophenyl)methylidene]cycloheptan-1-one](/img/structure/B12041982.png)
![1,4,7-Trioxaspiro[4.4]nonane-9-carboxylic acid, AldrichCPR](/img/structure/B12041983.png)

![3-bromo-N-[3-(tert-butylamino)propyl]benzamide, trifluoroacetic acid](/img/structure/B12041990.png)
![(5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12041996.png)

![N-(2-ethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12041998.png)

![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12042014.png)
![N-{1-[2,4-bis(2-methylbutan-2-yl)phenoxy]propyl}-3,5-dichloro-2-hydroxy-4-methylbenzamide](/img/structure/B12042022.png)


